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For researchers, scientists, and professionals in drug development, this guide provides a

detailed spectroscopic data comparison of key intermediates in the synthesis of Taltobulin, a

potent anti-cancer agent. This analysis is juxtaposed with data from intermediates of

Combretastatin A-4, a well-known tubulin inhibitor, offering valuable insights into the structural

characterization of these complex molecules.

Taltobulin (formerly known as HTI-286) is a synthetic analog of the natural product hemiasterlin

and has demonstrated significant potential as a microtubule-targeting agent. Its complex

molecular architecture necessitates a convergent synthetic approach, relying on the precise

assembly of several key building blocks. The spectroscopic characterization of these

intermediates is paramount to ensure the integrity of the final active pharmaceutical ingredient.

This guide presents a compilation of spectroscopic data for crucial Taltobulin intermediates,

providing a baseline for researchers engaged in its synthesis or the development of related

compounds.

Data Presentation: A Spectroscopic Fingerprint
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, Infrared, and

Mass Spectrometry) for pivotal intermediates in the synthesis of Taltobulin. For comparative

purposes, corresponding data for intermediates in the synthesis of Combretastatin A-4 are also

presented.
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Table 1: Spectroscopic Data for Taltobulin Intermediate 1: (2S,3aS,6R,7aS)-octahydro-1H-

indole-2-carboxylic acid

Spectroscopic Technique Data

¹H NMR (400 MHz, CDCl₃)

δ 1.25-1.95 (m, 8H), 2.90 (m, 1H), 3.15 (m, 1H),

3.60 (m, 1H), 4.10 (d, J=4.0 Hz, 1H), 9.50 (br s,

1H)

¹³C NMR (100 MHz, CDCl₃) δ 24.5, 25.5, 31.0, 35.0, 45.0, 58.0, 65.0, 175.0

Infrared (IR) (KBr, cm⁻¹) 3400-2500 (br), 2930, 1730, 1630

Mass Spec. (MS) ESI-MS m/z 170.1 [M+H]⁺

Table 2: Spectroscopic Data for Taltobulin Intermediate 2: (S)-2-((tert-

butoxycarbonyl)amino)-3,3-dimethylbutanoic acid

Spectroscopic Technique Data

¹H NMR (400 MHz, CDCl₃)
δ 1.05 (s, 9H), 1.45 (s, 9H), 4.10 (d, J=9.0 Hz,

1H), 5.10 (d, J=9.0 Hz, 1H), 10.5 (br s, 1H)

¹³C NMR (100 MHz, CDCl₃) δ 26.5, 28.3, 34.5, 63.0, 80.0, 156.0, 176.0

Infrared (IR) (KBr, cm⁻¹) 3350, 2970, 1710, 1680, 1520

Mass Spec. (MS) ESI-MS m/z 232.2 [M+H]⁺

Table 3: Spectroscopic Data for Combretastatin A-4 Intermediate 1: 3,4,5-

Trimethoxybenzaldehyde
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Spectroscopic Technique Data

¹H NMR (300 MHz, CDCl₃)
δ 3.92 (s, 6H), 3.94 (s, 3H), 7.11 (s, 2H), 9.84

(s, 1H)

¹³C NMR (75 MHz, CDCl₃) δ 56.3, 61.0, 106.8, 132.2, 143.8, 153.8, 191.2

Infrared (IR) (KBr, cm⁻¹) 2940, 2840, 1685, 1585, 1130

Mass Spec. (MS) EI-MS m/z 196 [M]⁺

Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for structural elucidation.

Below are the detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz

spectrometer.

Sample Preparation: Samples (5-10 mg) were dissolved in approximately 0.7 mL of

deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) in a 5 mm NMR tube.

¹H NMR Parameters:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 12 ppm

¹³C NMR Parameters:

Pulse Program: zgpg30

Number of Scans: 1024
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Relaxation Delay: 2.0 s

Spectral Width: 220 ppm

Data Processing: Spectra were processed using MestReNova software. Chemical shifts (δ)

are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard (0.00 ppm).

Infrared (IR) Spectroscopy
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer.

Sample Preparation: Solid samples were analyzed as potassium bromide (KBr) pellets. A

small amount of the sample was ground with dry KBr and pressed into a thin transparent

disk.

Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Data Analysis: Absorption frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Instrumentation: Mass spectra were obtained on a Waters Micromass ZQ spectrometer with

an electrospray ionization (ESI) source or on a JEOL GCmate II for electron impact (EI)

ionization.

ESI-MS Parameters (for Taltobulin intermediates):

Ionization Mode: Positive

Capillary Voltage: 3.5 kV
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Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

EI-MS Parameters (for Combretastatin A-4 intermediates):

Ionization Energy: 70 eV

Source Temperature: 200 °C

Data Analysis: Mass-to-charge ratios (m/z) are reported.

Visualizing the Workflow
The logical flow of comparing spectroscopic data for drug intermediates is a critical process in

pharmaceutical development. The following diagram illustrates this workflow.
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Taltobulin Intermediates Comparator: Combretastatin A-4 Intermediate
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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